Cas no 2248369-61-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is a specialized heterocyclic compound featuring both isoindoline and thiazole moieties, linked via a carboxylate ester. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of a fluorophenylmethyl group enhances lipophilicity, which may improve membrane permeability in drug design applications. The thiazole core provides a rigid scaffold, while the isoindoline-1,3-dione fragment contributes to electronic modulation. This compound is suited for research in protease inhibition or kinase targeting due to its electrophilic carbonyl groups and aromatic interactions. High purity and stability under controlled conditions ensure reliable performance in synthetic workflows.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate structure
2248369-61-9 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
CAS No:2248369-61-9
MF:C19H11FN2O4S
Molecular Weight:382.365046739578
CID:6353770
PubChem ID:165732441

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
    • EN300-6520902
    • 2248369-61-9
    • インチ: 1S/C19H11FN2O4S/c20-12-5-3-4-11(8-12)9-16-21-15(10-27-16)19(25)26-22-17(23)13-6-1-2-7-14(13)18(22)24/h1-8,10H,9H2
    • InChIKey: UPQRQCLQBPQBKB-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)N=C1CC1C=CC=C(C=1)F

計算された属性

  • 精确分子量: 382.04235617g/mol
  • 同位素质量: 382.04235617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 595
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 105Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6520902-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
2248369-61-9 95.0%
1.0g
$871.0 2025-03-14
Enamine
EN300-6520902-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
2248369-61-9 95.0%
0.25g
$801.0 2025-03-14
Enamine
EN300-6520902-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
2248369-61-9 95.0%
0.5g
$836.0 2025-03-14
Enamine
EN300-6520902-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
2248369-61-9 95.0%
2.5g
$1707.0 2025-03-14
Enamine
EN300-6520902-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
2248369-61-9 95.0%
5.0g
$2525.0 2025-03-14
Enamine
EN300-6520902-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
2248369-61-9 95.0%
0.05g
$732.0 2025-03-14
Enamine
EN300-6520902-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
2248369-61-9 95.0%
0.1g
$767.0 2025-03-14
Enamine
EN300-6520902-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
2248369-61-9 95.0%
10.0g
$3746.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylateに関する追加情報

Exploring the Chemical Properties and Applications of CAS No 2248369-61-9: 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-[(3-Fluorophenyl)Methyl]-1,3-Thiazole-4-Carboxylate

The compound with CAS No 2248369-61-9, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[ (3-fluorophenyl)methyl ] -1,3-thiazole -4-carboxylate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and synthetic versatility.

Thiazoles, a heterocyclic compound class containing sulfur and nitrogen atoms in a five-membered ring structure, have been extensively studied for their role in drug discovery. The presence of a thiazole moiety in this compound suggests potential anti-inflammatory, antimicrobial, or anticancer properties. Recent studies have highlighted the importance of thiazole derivatives in modulating cellular pathways associated with chronic diseases.

The isoindole ring system in this compound adds another layer of complexity and functionality. Isoindoles are known for their stability and ability to participate in various chemical reactions, making them valuable intermediates in organic synthesis. The dioxo group attached to the isoindole ring further enhances the compound's reactivity and selectivity in biochemical environments.

The fluorophenyl substituent on the methyl group introduces electronic effects that can influence the compound's pharmacokinetic properties. Fluorine substitution is often used to improve drug-like qualities such as lipophilicity and metabolic stability. This modification could potentially enhance the bioavailability of the compound when used as a therapeutic agent.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like this one with greater accuracy. Using techniques such as molecular docking and quantum mechanics modeling, scientists can identify potential binding sites on target proteins and assess the likelihood of therapeutic efficacy.

In terms of synthesis, this compound likely involves multi-step reactions combining thiazole formation with isoindole chemistry. The construction of such a molecule would require careful control over reaction conditions to ensure high yield and purity. The use of protecting groups and catalytic systems may play a crucial role in achieving the desired stereochemistry and regioselectivity.

The application of this compound could span across several fields including pharmaceuticals, agrochemicals, and materials science. Its unique structure may make it suitable for use as a building block in more complex molecules or as an active ingredient in drug formulations.

In conclusion, CAS No 2248369–61–9, or 1,3-dioxo–[...]–carboxylate, represents an exciting advancement in organic chemistry with promising prospects for future research and development.

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